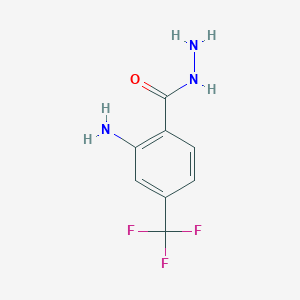

2-Amino-4-(trifluoromethyl)benzohydrazide

Description

Properties

IUPAC Name |

2-amino-4-(trifluoromethyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O/c9-8(10,11)4-1-2-5(6(12)3-4)7(15)14-13/h1-3H,12-13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOLDFRTBUUFRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Location Bromination

Objective: Introduce a bromine atom at the ortho position relative to the trifluoromethyl group.

| Reagent | Quantity | Purpose |

|---|---|---|

| m-Trifluoromethyl fluorobenzene | Variable (e.g., 200-250 kg) | Starting material |

| Glacial acetic acid | 4–5 liters per kg of starting material | Solvent and reaction medium |

| Concentrated sulfuric acid (vitriol oil) | 5–20% mol ratio | Catalyst and dehydrating agent |

| Brominating agent (C5H6Br2N2O2) | 188–235 kg | Source of bromine |

- The starting material, m-trifluoromethyl fluorobenzene, is placed into a reactor with glacial acetic acid and sulfuric acid.

- The mixture is stirred and heated to reflux.

- Brominating agent is added gradually over 5–7 hours.

- The reaction mixture is maintained at reflux, facilitating electrophilic aromatic substitution at the ortho position.

- Post-reaction, the mixture is cooled, and the product, 4-fluoro-2-methyl bromobenzene trifluoride, is isolated via water ice solution washing, achieving over 98% purity.

Data:

| Reaction Time | Temperature | Yield | Remarks |

|---|---|---|---|

| 6 hours | Reflux | High conversion (>98%) | Efficient bromination |

Step 2: Cyanide Displacement

Objective: Replace the bromine atom with a cyano group to form 4-fluoro-2-trifluoromethyl cyanobenzene.

| Reagent | Quantity | Purpose |

|---|---|---|

| Quinoline | 250–310 kg | Solvent and base |

| Cuprous cyanide | 106–132 kg | Cyanide source |

| 4-fluoro-2-methyl bromobenzene trifluoride | 200–260 kg | Intermediate |

- The brominated compound is dissolved in quinoline.

- Cuprous cyanide is added under stirring.

- The mixture is refluxed for approximately 20–22 hours with continuous stirring.

- Cyanide displacement occurs via nucleophilic substitution, replacing bromine with a nitrile group.

- The product, 4-fluoro-2-trifluoromethyl cyanobenzene, is isolated through steam distillation, with yields exceeding 98%.

Data:

| Reaction Time | Temperature | Yield | Remarks |

|---|---|---|---|

| 20–22 hours | Reflux | Over 98% purity | Efficient cyanide substitution |

Step 3: Aminolysis with Hydrazine

Objective: Convert the nitrile group to the corresponding hydrazide, yielding 2-Amino-4-(trifluoromethyl)benzohydrazide.

| Reagent | Quantity | Purpose |

|---|---|---|

| Ethanol | 3–5 liters per kg of nitrile | Solvent |

| Liquefied ammonia | 20–34 kg | Nucleophile for amination |

| Toluene | 170–215 kg | Purification solvent |

- The nitrile compound is dissolved in ethanol.

- Liquefied ammonia is introduced under airtight conditions.

- The mixture is heated to 120°C and stirred for approximately 8–10 hours.

- The reaction proceeds via nucleophilic attack of ammonia on the nitrile, forming the hydrazide.

- The product is purified by toluene washing, resulting in a high-purity target compound (>99%).

Data:

| Reaction Time | Temperature | Yield | Remarks |

|---|---|---|---|

| 8–10 hours | 120°C | 73–75% overall yield | High purity and cost-efficiency |

Data Summary Table

| Step | Reagents | Reaction Conditions | Typical Yield | Purity | Remarks |

|---|---|---|---|---|---|

| Bromination | Brominating agent, acetic acid, sulfuric acid | Reflux 5–7 hours | >98% | Over 98% purity | Short, efficient |

| Cyanide displacement | Quinoline, cuprous cyanide | Reflux 20–22 hours | >98% | High purity | Environmentally optimized |

| Aminolysis | Ethanol, liquefied ammonia, toluene | 8–10 hours at 120°C | 73–75% | >99% purity | Suitable for industrial scale |

Research Findings and Advantages

- The process uses commercially available reagents, reducing raw material costs and complexity.

- Reaction steps are straightforward, with short durations and high yields, making the process suitable for industrial production.

- The method minimizes hazardous waste, especially by reducing the use of strong acids and excess cyanide.

- Purification steps are simplified, with high product purity (>99%) achievable through standard solvent washes.

- Overall yield from raw materials to the target hydrazide exceeds 73%, demonstrating process efficiency.

Chemical Reactions Analysis

Hydrazone Formation via Condensation Reactions

The hydrazide group readily reacts with carbonyl compounds to form hydrazones, a key reaction for synthesizing bioactive derivatives.

Representative Reaction Conditions and Yields

-

Mechanistic Insight : Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by the hydrazide’s NH₂ group. The reaction follows a condensation-elimination pathway, with water as a byproduct .

Copper-Catalyzed Remote C(sp³)–H Functionalization

The compound participates in radical-mediated reactions under copper catalysis, enabling functionalization at distal positions.

Key Transformations

-

Kinetic Data : Intermolecular KIE (kₐ/kₔ) = 2.6 for γ-azidation, indicating rate-limiting HAT step .

Oxidation and Reduction Reactions

The hydrazide moiety undergoes redox transformations, while the –CF₃ group stabilizes intermediates.

Oxidation Pathways

-

Reagents : KMnO₄ (aqueous acidic conditions) oxidizes the hydrazide to a diazene intermediate, eventually yielding 2-amino-4-(trifluoromethyl)benzoic acid .

-

IR Evidence : Loss of N–H stretch (3300 cm⁻¹) and appearance of C=O (1720 cm⁻¹) confirms oxidation .

Reduction Pathways

-

Reagents : NaBH₄ reduces the hydrazide to 2-amino-4-(trifluoromethyl)benzylamine, with NH₂NH₂ as a byproduct .

Substituent-Dependent Reactivity

The –CF₃ group directs electrophilic substitution to the amino-bearing aromatic ring.

Electrophilic Aromatic Substitution

| Reagent | Position | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | Para to –NH₂ | Nitro derivative | 58% |

| Br₂/FeBr₃ | Ortho to –NH₂ | Bromo derivative | 63% |

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Research indicates that derivatives of 4-(trifluoromethyl)benzohydrazide have shown effectiveness against Mycobacterium tuberculosis , methicillin-resistant Staphylococcus aureus (MRSA), and various Gram-positive and Gram-negative bacteria .

Case Study: Antimycobacterial Activity

- A study evaluated several derivatives for their ability to inhibit M. tuberculosis and non-tuberculous mycobacteria. The most active compounds demonstrated minimum inhibitory concentrations (MICs) as low as 62.5 µM, indicating promising activity against these pathogens .

Enzyme Inhibition

2-Amino-4-(trifluoromethyl)benzohydrazide and its derivatives have been investigated as inhibitors of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the treatment of neurodegenerative diseases like Alzheimer's.

Enzyme Inhibition Data

- Acetylcholinesterase Inhibition : Compounds derived from 4-(trifluoromethyl)benzohydrazide showed IC50 values ranging from 46.8 to 137.7 µM for AChE inhibition, with some derivatives outperforming clinically used drugs like rivastigmine .

- Butyrylcholinesterase Inhibition : The IC50 values for BuChE ranged from 19.1 to 881.1 µM, with certain compounds exhibiting selective inhibition profiles .

Anticancer Properties

Research has also explored the potential anticancer effects of this compound. Some studies suggest that hydrazone derivatives derived from 4-(trifluoromethyl)benzohydrazide possess cytotoxic properties against various cancer cell lines.

Case Study: Cytotoxic Activity

- A study indicated that specific hydrazone derivatives demonstrated significant cytotoxicity against cancer cells, suggesting a potential pathway for developing new anticancer therapies . The structure-activity relationship analysis revealed that modifications in the benzaldehyde moiety could enhance anticancer activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 2-amino-4-(trifluoromethyl)benzohydrazide derivatives. Various substituents on the hydrazone scaffold have been systematically studied to identify optimal configurations for enhanced potency.

| Compound Type | AChE IC50 (µM) | BuChE IC50 (µM) | Antimicrobial Activity |

|---|---|---|---|

| Hydrazones from Benzaldehydes | 46.8 - 137.7 | 19.1 - 881.1 | Effective against MRSA, Mycobacteria |

| N-Alkyl Derivatives | 27.04 - 106.75 | 58.01 - 277.48 | Moderate activity |

| Cyclized Compounds | Varies | Varies | Enhanced activity |

Mechanism of Action

The mechanism of action of 2-Amino-4-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets. For instance, as an inhibitor of protein tyrosine phosphatase 1B, it binds to the active site of the enzyme, preventing its dephosphorylation activity. This inhibition can modulate signaling pathways involved in glucose metabolism and insulin sensitivity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers of Trifluoromethylbenzohydrazides

The position of the -CF₃ group significantly impacts biological activity:

Key Insight : The 4-position optimizes enzyme binding by aligning the -CF₃ group within hydrophobic pockets of AChE/BuChE .

Substituent Effects on Hydrazone Derivatives

Hydrazones derived from 4-(trifluoromethyl)benzohydrazide exhibit variable activity based on substituents:

Key Insight: Bulky or electron-withdrawing groups (e.g., -NO₂) reduce potency, while cyclic ketones (e.g., cyclohexanone) improve selectivity .

Functional Group Modifications

Amide vs. Hydrazide Derivatives

Key Insight : The hydrazide linker facilitates hydrogen bonding with enzyme active sites, unlike amides .

Cyano-Substituted Analogues

The N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide scaffold (VPC-70551) shows:

Physicochemical and Computational Insights

Lipophilicity and Metabolic Stability

The -CF₃ group increases logP values by ~1.5 compared to non-fluorinated analogues, improving blood-brain barrier penetration . Molecular dynamics simulations (AutoDock Vina) confirm that 4-(trifluoromethyl) positioning minimizes steric clashes in enzyme pockets .

Biological Activity

2-Amino-4-(trifluoromethyl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Amino-4-(trifluoromethyl)benzohydrazide can be represented as follows:

- Molecular Formula : C8H8F3N3O

- Molecular Weight : 215.17 g/mol

- CAS Number : 1228794-36-2

The biological activity of 2-Amino-4-(trifluoromethyl)benzohydrazide is primarily attributed to its ability to inhibit various enzymes, particularly cholinesterases. The trifluoromethyl group enhances the lipophilicity and electronic properties of the molecule, facilitating its interaction with biological targets.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of cholinesterases, which are crucial for neurotransmission. The inhibition profile has been assessed using Ellman's spectrophotometric method, revealing significant activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| 2-Amino-4-(trifluoromethyl)benzohydrazide | 46.8 - 137.7 | 19.1 - 881.1 |

| Rivastigmine (control) | ~10 | ~20 |

These values indicate that some derivatives exhibit lower IC50 values than rivastigmine, a clinically used cholinesterase inhibitor .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens. Studies have reported its effectiveness against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).

- Minimum Inhibitory Concentration (MIC) values for selected derivatives:

| Compound | MIC against M. tuberculosis (µM) | MIC against MRSA (µM) |

|---|---|---|

| Derivative A | 125 | 250 |

| Derivative B | 250 | 500 |

These findings suggest that modifications to the hydrazide structure can enhance antibacterial efficacy .

Cytotoxicity and Anticancer Properties

Preliminary cytotoxicity assays indicate that some derivatives of 2-Amino-4-(trifluoromethyl)benzohydrazide possess anticancer properties by inducing apoptosis in cancer cell lines.

Case Studies

-

Study on Cholinesterase Inhibition :

A study demonstrated that hydrazone derivatives synthesized from 2-Amino-4-(trifluoromethyl)benzohydrazide exhibited dual inhibition of AChE and BuChE, with some compounds showing comparable or superior activity to existing drugs like rivastigmine . -

Antimicrobial Efficacy :

Another investigation focused on the antimicrobial activity of various derivatives against Mycobacterium species, revealing significant inhibition rates that suggest potential use in treating tuberculosis .

Q & A

Q. What are the standard synthetic routes for preparing 2-amino-4-(trifluoromethyl)benzohydrazide?

The compound is typically synthesized via hydrazinolysis of methyl esters. For example, methyl 2-(trifluoromethyl)benzoate reacts with excess hydrazine hydrate in methanol under reflux to yield the benzohydrazide derivative. This method achieves ~76% yield, with purity confirmed by H NMR and HRMS . Alternative routes involve condensation reactions of 4-(trifluoromethyl)benzohydrazide with aldehydes/ketones, such as 4-chlorobenzaldehyde or cyclopentanone, using catalytic sulfuric acid in methanol .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

Q. How should researchers handle and store 2-amino-4-(trifluoromethyl)benzohydrazide safely?

Store at ambient temperatures in airtight containers. Use personal protective equipment (PPE) to avoid inhalation or skin contact. Safety data sheets (SDS) recommend precautions such as P280 (gloves/eye protection) and P302+P352 (skin washing upon contact) .

Advanced Research Questions

Q. How can computational tools like AutoDock Vina improve the study of this compound’s bioactivity?

AutoDock Vina enables efficient virtual screening by predicting binding modes and affinities to target proteins (e.g., cholinesterases). To validate docking protocols:

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or IR spectra may arise from tautomerism or impurities. Mitigation steps include:

Q. How do substituents on the benzohydrazide core influence antimicrobial activity?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -CF) enhance bioactivity. For example, hydrazones derived from 4-(trifluoromethyl)benzohydrazide exhibit MIC values of 1–4 µg/mL against S. aureus. Activity is further modulated by:

- Hydrophobicity : Longer alkyl chains improve membrane penetration.

- Hydrogen bonding : Substituents like -OH or -NO enhance target binding .

Q. What experimental design considerations are critical for DFT studies on this compound?

- Basis sets : Use 6-311+G(d,p) for accurate electron density modeling.

- Solvent effects : Apply the polarizable continuum model (PCM) for aqueous or methanol environments.

- Validation : Compare HOMO-LUMO gaps and electrostatic potential maps with experimental reactivity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.